molecular formula C14H9BrN2O B1269934 4-(4-Bromophenyl)phthalazin-1(2h)-one CAS No. 76462-38-9

4-(4-Bromophenyl)phthalazin-1(2h)-one

Cat. No. B1269934
CAS RN: 76462-38-9
M. Wt: 301.14 g/mol
InChI Key: ZISOEGMOUGUEMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phthalazinone derivatives has been extensively studied, with various methods being developed for their efficient production. A notable method involves the ultrasound-promoted, catalyst-free one-pot synthesis utilizing 1-butyl-3-methylimidazolium bromide as a reaction medium. This approach enables the synthesis of 2H-indazolo[2,1-b]phthalazine-triones, showcasing the versatility and efficiency of modern synthetic techniques in producing phthalazinone derivatives (Shekouhy & Hasaninejad, 2012). Additionally, the palladium-catalyzed isocyanide insertion method has been employed for the synthesis of 4-aminophthalazin-1(2H)-ones, further illustrating the adaptability and breadth of synthetic strategies for these compounds (Vlaar et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)phthalazin-1(2h)-one derivatives has been elucidated through various analytical techniques, including NMR and molecular modeling studies. These studies provide insights into the structural features critical for their biological activity and interaction with biological targets. For instance, novel 4-substituted-2(1H)-phthalazinone derivatives have been designed and synthesized, with their structures established using spectral analyses (Khalil et al., 2013).

Chemical Reactions and Properties

Phthalazinone derivatives undergo a variety of chemical reactions, forming the basis for the development of novel compounds with potential therapeutic applications. For example, the identification of the 2-phenylphthalazin-1(2H)-one scaffold as a core structure for the design of selective human A3 adenosine receptor antagonists highlights the chemical reactivity and utility of phthalazinones in medicinal chemistry (Poli et al., 2011).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Research into polymers derived from phthalazinone compounds, for example, has revealed that these materials exhibit high thermal and oxidative stability, making them suitable for advanced material applications (Berard et al., 1994).

Chemical Properties Analysis

The chemical properties of phthalazinones, including reactivity, electrophilicity, and potential for functionalization, underpin their utility in synthetic organic chemistry and drug discovery. For instance, the development of greener synthesis methods for phthalazinone derivatives emphasizes the importance of environmentally compatible chemical processes in the generation of compounds with antimicrobial properties (Sakram et al., 2019).

Scientific Research Applications

1. Environmental Monitoring

4-(4-Bromophenyl)phthalazin-1(2h)-one derivatives have been utilized in environmental monitoring. A study by Wakshe et al. (2021) demonstrated the use of a phthalazine derivative in the creation of fluorescent organic nanosheets. These nanosheets were effective in the selective and sensitive detection of Cr6+ and Mn7+ ions in water, showcasing their potential in environmental pollutant monitoring (Wakshe et al., 2021).

2. Potential in Cancer Research

Research has indicated the potential of 4-(4-Bromophenyl)phthalazin-1(2h)-one derivatives in cancer treatment. A 2020 study by Wakshe et al. discussed the synthesis of a phthalazine derivative-based nanoflake which exhibited promising anticancer properties. These findings suggest a new avenue for using these compounds in medical fields, particularly in the development of nano-anticancer agents (Wakshe et al., 2020).

3. Polymer Science Application

The phthalazinone moiety, including 4-(4-Bromophenyl)phthalazin-1(2h)-one, has been explored in polymer science. Dong et al. (2014) synthesized a phthalazinone monomer with an allyl group, which was then used in the polycondensation process. This study highlights the potential of these compounds in creating novel polymeric materials with enhanced properties, such as increased thermal stability and solvent resistance (Dong & Jian, 2014).

Safety And Hazards

The safety information for “4-(4-Bromophenyl)phthalazin-1(2h)-one” indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Personal protective equipment, including eyeshields and gloves, is recommended when handling this compound .

properties

IUPAC Name

4-(4-bromophenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISOEGMOUGUEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351032
Record name 4-(4-bromophenyl)phthalazin-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)phthalazin-1(2h)-one

CAS RN

76462-38-9
Record name 4-(4-bromophenyl)phthalazin-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Liu, Y Li, M Zhang, K Yuan, S Liang, G Yu… - European Polymer …, 2020 - Elsevier
Based on rigid and twisted heterocyclic phthalazinone unit as the core skeleton, novel hierarchical porous carbazole-containing porous organic polymers (PCMOPs) were successfully …
Number of citations: 9 www.sciencedirect.com

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